molecular formula C14H28N2O2 B8286070 Tert-butyl 4-(3-aminobutyl)piperidine-1-carboxylate

Tert-butyl 4-(3-aminobutyl)piperidine-1-carboxylate

Cat. No. B8286070
M. Wt: 256.38 g/mol
InChI Key: OPFRYURKVRWDKE-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

A suspension of tert-butyl 4-(3-azidobutyl)piperidine-1-carboxylate (3.81 g) and 5% palladium/carbon (containing water (50%), 800 mg) in methanol (100 mL) was stirred at room temperature for 15 hr under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (3.59 g).
Name
tert-butyl 4-(3-azidobutyl)piperidine-1-carboxylate
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([CH3:20])[CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1)=[N+]=[N-]>CO.[Pd]>[NH2:1][CH:4]([CH3:20])[CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1

Inputs

Step One
Name
tert-butyl 4-(3-azidobutyl)piperidine-1-carboxylate
Quantity
3.81 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CCC1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC(CCC1CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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